Cas no 287476-23-7 (Benzenamine-15N,3,3'-[1,3-phenylenebis(oxy)]bis- (9CI))

Benzenamine-15N,3,3'-[1,3-phenylenebis(oxy)]bis- (9CI) structure
287476-23-7 structure
Product Name:Benzenamine-15N,3,3'-[1,3-phenylenebis(oxy)]bis- (9CI)
CAS No:287476-23-7
MF:C18H16N2O2
MW:294.318662643433
CID:248757
PubChem ID:16213500
Update Time:2025-04-19

Benzenamine-15N,3,3'-[1,3-phenylenebis(oxy)]bis- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzenamine-15N,3,3'-[1,3-phenylenebis(oxy)]bis- (9CI)
    • 3,3'-(1,3-PHENYLENEDIOXY)DIANILINE, [15N2]
    • 3-[3-(3-azanylphenoxy)phenoxy]aniline
    • 3,3'-(1,3-Phenylenedioxy)dianiline-15N2
    • DTXSID50583994
    • 287476-23-7
    • 3,3'-(1,3-Phenylenedioxy)dianiline-15N2, 98 atom % 15N
    • 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline
    • 3-[3-(3-(15N)Azanylphenoxy)phenoxy](15N)aniline
    • Inchi: 1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2/i19+1,20+1
    • InChI Key: DKKYOQYISDAQER-QTKWTTPSSA-N
    • SMILES: O(C1C=CC=C(C=1)[15NH2])C1C=CC=C(C=1)OC1C=CC=C(C=1)[15NH2]

Computed Properties

  • Exact Mass: 294.11524755g/mol
  • Monoisotopic Mass: 294.11524755g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 70.5Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 107-109 °C(lit.)
  • Solubility: Not determined

Benzenamine-15N,3,3'-[1,3-phenylenebis(oxy)]bis- (9CI) Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38

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